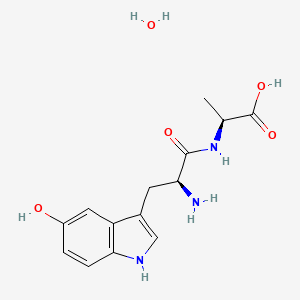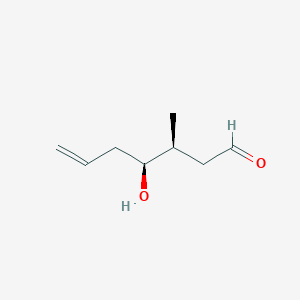![molecular formula C16H28N2SiSn B14238893 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features both silyl and stannyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the silyl and stannyl groups. The reaction conditions often require the use of strong bases, such as butyllithium, and protective atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as chromatography, are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The silyl and stannyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the stannyl group may yield organotin oxides, while substitution reactions can introduce a variety of functional groups into the molecule.
科学的研究の応用
1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its silyl and stannyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
- 1-(tert-Butyldimethylsilyl)-3-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 1-(tert-Butyldimethylsilyl)-3-(trimethylgermyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both silyl and stannyl groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from similar compounds that may only contain one type of functional group.
特性
分子式 |
C16H28N2SiSn |
|---|---|
分子量 |
395.2 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(3-trimethylstannylpyrrolo[2,3-b]pyridin-1-yl)silane |
InChI |
InChI=1S/C13H19N2Si.3CH3.Sn/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15;;;;/h6-7,9-10H,1-5H3;3*1H3; |
InChIキー |
PDBOBUVVGLXHAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)





![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)



